molecular formula C12H9N3O3 B2404854 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid CAS No. 1083202-30-5

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid

Cat. No.: B2404854
CAS No.: 1083202-30-5
M. Wt: 243.222
InChI Key: JCLGAYHPGIREEN-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is a high-value chemical scaffold for advanced research and development. This compound belongs to the class of 1H-pyrazolo[4,3-c]quinolines, tricyclic heterocyclic systems known for their significant photophysical and biological properties . These fused ring systems are of substantial interest in medicinal chemistry and materials science. Researchers utilize this core structure in the development of novel compounds, including potential fluorescent sensors due to their intense emission properties in solution, and as key intermediates in the synthesis of more complex molecules for biological evaluation . The synthetic pathways for such structures often involve multi-component reactions or Friedländer condensations, highlighting their versatility as building blocks . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-15-11(16)8-5-13-9-3-2-6(12(17)18)4-7(9)10(8)14-15/h2-5,14H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLGAYHPGIREEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CN=C3C=CC(=CC3=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminobenzoylacetate with hydrazine derivatives under acidic conditions to form the pyrazole ring, followed by cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazoloquinoline framework, which is known for its diverse biological activities. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various chemical transformations.

Synthesis of Bioactive Molecules

2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to participate in multicomponent reactions allows for the efficient construction of complex molecular architectures. Recent studies have demonstrated its utility in synthesizing derivatives with enhanced pharmacological properties .

Table 1: Examples of Synthesized Bioactive Compounds

Compound NameSynthesis MethodBiological Activity
Compound AMulticomponent reactionAntimicrobial
Compound BCyclization reactionAnticancer
Compound CCondensation reactionAnti-inflammatory

Pharmacological Studies

Research indicates that derivatives of 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Several derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
  • Anticancer Properties : Studies have reported that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Mechanistic Studies

Understanding the mechanism of action for compounds derived from 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline is crucial for their development as therapeutic agents. Research has focused on their interaction with specific biological targets such as enzymes and receptors.

Case Study: Anticancer Mechanism

A study investigated the anticancer effects of a derivative on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science due to its unique electronic properties. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is unique due to its specific arrangement of the pyrazole and quinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (CAS No. 1083202-30-5) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C12H9N3O3
  • Molecular Weight : 243.22 g/mol
  • Structure : The compound features a pyrazoloquinoline scaffold, which is significant for its biological activity.

Biological Activity Overview

Recent studies have explored the biological activities of various derivatives of quinoline and pyrazole compounds, including the target compound. The following sections detail specific biological activities observed in research.

Antiviral Activity

A notable study investigated the antiviral properties of related pyrazoloquinoline derivatives against HIV-1 integrase. Compounds were synthesized and tested for their ability to inhibit integrase activity, which is crucial for viral replication. The study reported promising results with certain derivatives exhibiting IC50 values in the low nanomolar range, indicating strong inhibitory potential against HIV-1 integrase .

Anti-inflammatory Properties

Research has shown that quinoline derivatives can exhibit anti-inflammatory effects. For instance, in a study evaluating various quinoline-related carboxylic acids, compounds demonstrated significant inhibition of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. This suggests that this compound may possess similar anti-inflammatory properties .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : As observed in antiviral studies, inhibition of key viral enzymes such as integrase could be a primary mechanism.
  • Anti-inflammatory Pathways : The modulation of inflammatory pathways in macrophages suggests that the compound may interact with signaling cascades involved in immune responses.

Case Studies and Research Findings

  • Synthesis and Characterization : Various methods have been employed to synthesize 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline derivatives. Characterization techniques such as NMR and mass spectrometry have confirmed the structures and purity of these compounds .
  • Biological Testing : A comparative study evaluated the biological activity of several quinoline derivatives against cancer cell lines (e.g., MCF7 for breast cancer). It was found that some derivatives exhibited significant cytotoxicity while maintaining lower toxicity levels compared to traditional chemotherapeutics .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50 Value (nM)Reference
HIV Integrase Inhibition6-(pyrazolylmethyl)-4-oxo-4H-quinoline7.2
Anti-inflammatoryQuinoline derivativesVaries
Cytotoxicity (MCF7)Various quinoline derivativesSignificant

Q & A

Q. What are the primary synthetic routes for constructing the pyrazolo[4,3-c]quinoline core?

The core structure is typically synthesized via thermal cyclization of precursor intermediates. For example, substituted pyrazole-carboxylate derivatives undergo reductive cyclization using agents like NaBH₄ or Pd-C to form the tricyclic system . Key steps include nitro-group reduction (e.g., 8-nitroquinoline → 8-aminoquinoline) followed by lactamization using polyphosphoric acid (PPA) to achieve ring closure . Methodological optimization involves controlling reaction temperatures (90–120°C) and solvent systems (ethanol/dioxane) to prevent side reactions .

Q. How are intermediates purified during multi-step synthesis?

Purification often employs column chromatography (silica gel, eluents like CH₂Cl₂/MeOH) and recrystallization from solvent pairs (DMF/propanol or ethanol/water) . For nitro- or amino-substituted intermediates, pH-dependent solubility is exploited: acidic extraction isolates carboxylates, while basic conditions recover amines . Purity is confirmed via HPLC (C18 columns, UV detection at 254 nm) and melting-point analysis .

Q. What spectroscopic methods validate the compound’s structure?

  • ¹H/¹³C NMR : Assignments focus on pyrazole N-methyl (δ 3.2–3.5 ppm) and quinoline carbonyl (δ 165–170 ppm) signals. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm regiochemistry .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
  • X-ray crystallography : Resolves planarity of the quinoline ring and dihedral angles between fused rings, critical for SAR studies .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Discrepancies in antibacterial or anticancer activity may arise from assay-specific conditions (e.g., pH, bacterial strain variability) or solubility limitations . For instance, fluoroquinolone analogs show pH-dependent solubility (carboxylate vs. free acid forms), affecting membrane permeability . Methodological solutions include:

  • Standardizing MIC assays using CLSI guidelines.
  • Conducting parallel studies in buffered media (pH 7.4 vs. 5.5) .
  • Using pharmacokinetic modeling to correlate in vitro potency with bioavailability .

Q. What computational strategies optimize substituent effects on target binding?

Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) model interactions with biological targets like DNA gyrase or topoisomerase IV. Key parameters:

  • Electron-withdrawing groups (e.g., -F at C6) enhance H-bonding with enzyme active sites .
  • Substituent bulk at C7 (e.g., cyclopropyl) reduces off-target binding, improving selectivity .
  • MD simulations (AMBER/CHARMM) assess conformational stability of the tricyclic core in hydrophobic pockets .

Q. How is regioselectivity achieved in substitution reactions?

Directed metalation (e.g., Pd-catalyzed C-H activation) and protecting group strategies ensure site-specific modifications. For example:

  • N(3)-aminoalkylation of pyrazoloquinolines occurs selectively due to lone-pair orientation, confirmed by ¹³C NMR .
  • Boc-protection of the carboxylate group directs electrophilic substitution to the quinoline C8 position .

Q. What mechanistic insights explain cyclization efficiency?

Cyclization kinetics are influenced by electron-deficient intermediates (e.g., nitro → amine reduction lowers activation energy) and acid catalysis . PPA acts as both a Brønsted acid and dehydrating agent, facilitating intramolecular amide bond formation . Side reactions (e.g., dimerization) are minimized by slow addition of precursors and inert atmospheres (N₂/Ar) .

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